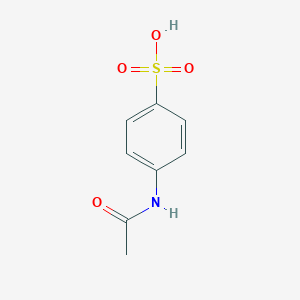

N-Acetylsulfanilic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-acetamidobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPVMSLLKQTRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059530 | |

| Record name | 4-(Acetylamino)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-62-0 | |

| Record name | 4-Acetamidobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylsulfanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Acetylamino)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylsulphanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLSULFANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B6H3LU885 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-Acetylsulfanilic Acid from Sulfanilic Acid

Abstract

This technical guide provides a detailed and in-depth exploration of the synthesis of N-Acetylsulfanilic acid (4-acetamidobenzenesulfonic acid) from its precursor, sulfanilic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and offer field-proven insights for successful synthesis. We will cover the reaction mechanism, a comprehensive and validated experimental protocol, purification techniques, and critical safety considerations. All procedures are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction and Significance

This compound is a valuable organic compound, recognized both as a key metabolite of sulfanilic acid and as a versatile intermediate in the synthesis of various pharmaceuticals, particularly sulfa drugs, and azo dyes.[1][2][3] Its structure features a core benzene ring functionalized with both a sulfonic acid group and an acetamido group, bestowing upon it unique chemical properties.

The synthesis begins with sulfanilic acid (4-aminobenzenesulfonic acid), an amphoteric compound that exists predominantly as a zwitterion, or internal salt.[4][5] This zwitterionic nature, where the amino group is protonated (-NH3+) and the sulfonic acid group is deprotonated (-SO3-), presents a unique challenge for direct N-acetylation, as the nucleophilicity of the amino group is significantly diminished.[4][6] This guide details a robust method to overcome this challenge by first converting sulfanilic acid to its sodium salt, thereby liberating the amino group to act as an effective nucleophile in the subsequent acetylation reaction.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of sulfanilic acid to this compound is a classic example of nucleophilic acyl substitution. The reaction proceeds in two primary stages:

-

Deprotonation and Activation: Sulfanilic acid is treated with a base, such as sodium carbonate, to form sodium sulfanilate. This step is critical as it disrupts the zwitterionic structure, deprotonating the ammonium group (-NH3+) to a free amino group (-NH2). This dramatically increases the nucleophilicity of the nitrogen atom.

-

Acetylation: The activated sodium sulfanilate then reacts with the acetylating agent, acetic anhydride. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride.[7] This is followed by the collapse of the tetrahedral intermediate and the departure of acetate as a leaving group, resulting in the formation of the N-acetylated product and acetic acid.

The overall reaction is as follows:

-

Step 1: H₃N⁺-C₆H₄-SO₃⁻ + Na₂CO₃ → H₂N-C₆H₄-SO₃⁻Na⁺ + NaHCO₃

-

Step 2: H₂N-C₆H₄-SO₃⁻Na⁺ + (CH₃CO)₂O → CH₃CONH-C₆H₄-SO₃⁻Na⁺ + CH₃COOH

-

Acidification (Workup): CH₃CONH-C₆H₄-SO₃⁻Na⁺ + HCl → CH₃CONH-C₆H₄-SO₃H + NaCl

Mandatory Safety Protocols and Hazard Analysis

A rigorous adherence to safety is paramount for this procedure due to the hazardous nature of the reagents involved.

-

Engineering Controls : All steps of this synthesis must be performed inside a certified chemical fume hood to prevent inhalation of hazardous vapors.[8] An emergency shower and eyewash station must be readily accessible.[9]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical splash goggles and a face shield are required.[8]

-

Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and change them immediately if contamination occurs.[10]

-

Protective Clothing : A flame-retardant laboratory coat and closed-toe shoes are mandatory.[11]

-

-

Reagent-Specific Hazards :

-

Sulfanilic Acid : May cause skin and serious eye irritation. Can also cause an allergic skin reaction. Avoid creating dust.[10][12][13][14]

-

Acetic Anhydride : Highly corrosive and flammable.[15] Causes severe skin burns and eye damage, is harmful if swallowed, and can be fatal if inhaled.[11][16] It reacts exothermically with water.[9][11] Keep away from ignition sources.[9][16]

-

-

Waste Disposal : All chemical waste, including filtrate and unused reagents, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.[8][11][12]

Experimental Synthesis Workflow

The following diagram outlines the major stages of the synthesis process.

Sources

- 1. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]

- 2. This compound [drugfuture.com]

- 3. Synthetic method of sulfanilic acid_Chemicalbook [chemicalbook.com]

- 4. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]

- 7. byjus.com [byjus.com]

- 8. carlroth.com [carlroth.com]

- 9. nj.gov [nj.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]

- 12. westliberty.edu [westliberty.edu]

- 13. lobachemie.com [lobachemie.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

Introduction: A Core Moiety in Synthesis and Medicinal Chemistry

An In-Depth Technical Guide to N-Acetylsulfanilic Acid (CAS 121-62-0)

This compound, also known as 4-acetamidobenzenesulfonic acid (CAS 121-62-0), is an important organic compound that serves as a pivotal intermediate in various chemical syntheses.[1][2][3] Structurally, it features a benzene ring substituted with both a sulfonic acid group and an acetamide group at the para position. This unique combination of functional groups imparts specific solubility characteristics and reactivity, making it a valuable building block.[2] While historically significant in the synthesis of azo dyes, its contemporary relevance is pronounced in the field of medicinal chemistry.[2] It is a known metabolite of the parent compound, sulfanilic acid, and its structural analogues are subjects of investigation in the development of novel sulfa drugs designed to circumvent antibiotic resistance.[4][5] This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methodologies, and applications for researchers and professionals in drug development.

Physicochemical & Structural Data

The intrinsic properties of this compound dictate its behavior in chemical reactions and biological systems. Its high melting point is indicative of a stable, likely zwitterionic, solid-state structure. The presence of both hydrogen bond donor (amide N-H, sulfonic acid O-H) and acceptor (carbonyl oxygen, sulfonyl oxygens) sites explains its high solubility in water and polar solvents.[2]

| Property | Value | Source(s) |

| CAS Number | 121-62-0 | [1][3][4][6] |

| IUPAC Name | 4-acetamidobenzenesulfonic acid | [3] |

| Synonyms | N-p-acetylanilinosulfonic acid, Acetanilide-p-sulfonic acid | [1][4] |

| Molecular Formula | C₈H₉NO₄S | [1][3][4][6] |

| Molecular Weight | 215.23 g/mol | [1][3][4][6] |

| Appearance | White to pale brown solid/crystals | [4][7] |

| Melting Point | 320 °C (decomposes)[7][8][9] / >180 °C (decomposes)[4] | [4][7][8][9] |

| Density | 1.481 g/cm³ (Predicted) | [7][8][9] |

| pKa | -0.53 ± 0.50 (Predicted) | [7] |

| Solubility | Freely soluble in water; soluble in alcohol; slightly soluble in DMSO and Methanol; insoluble in ether.[1][4] | [1][4] |

Spectral Data Insights:

-

Infrared (IR) Spectroscopy: Key expected signals include a strong S=O stretch from the sulfonic acid group, a C=O stretch from the amide, and an N-H stretch. These characteristic peaks are fundamental for confirming the functional groups present after synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show a singlet for the acetyl methyl protons, a singlet for the amide proton, and a characteristic AA'BB' pattern for the para-substituted aromatic protons.[10][11] ¹³C NMR would similarly provide distinct signals for the carbonyl, methyl, and aromatic carbons, allowing for full structural elucidation.[12]

Synthesis Protocol & Mechanistic Insights

This compound is commonly prepared via the acetylation of sulfanilic acid. This reaction is a straightforward yet illustrative example of nucleophilic acyl substitution, where the amino group of sulfanilic acid acts as a nucleophile attacking the electrophilic carbonyl carbon of acetic anhydride.

Causality in Experimental Design:

-

Choice of Acetylating Agent: Acetic anhydride is a preferred agent over acetyl chloride because it is less volatile, less corrosive, and the reaction byproduct, acetic acid, is less hazardous than HCl gas.

-

Solvent and Base: The reaction is often carried out in an aqueous solution. A base like sodium carbonate is added to deprotonate the sulfonic acid and amino groups of the zwitterionic sulfanilic acid, increasing the nucleophilicity of the amine and ensuring it remains in solution.[13]

-

Temperature Control: The reaction is maintained at a moderately elevated temperature (45–50°C) to ensure a reasonable reaction rate without promoting hydrolysis of the product or anhydride.[13]

-

Isolation: The product is often "salted out" by adding sodium chloride, which decreases the solubility of the organic sodium salt of this compound, forcing its precipitation.[13]

Detailed Experimental Protocol: Acetylation of Sulfanilic Acid [13]

-

Dissolution: Dissolve sulfanilic acid in a dilute aqueous solution of sodium carbonate.

-

Acetylation: While stirring, warm the solution to approximately 45-50°C. Add acetic anhydride dropwise, maintaining the temperature.

-

Reaction Monitoring: Continue stirring at this temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Once the reaction is complete, cool the mixture in an ice bath. Add sodium chloride to the solution until the product precipitates.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold, saturated sodium chloride solution and then with a small amount of cold water.

-

Drying: Dry the purified product in a vacuum oven.

Sources

- 1. This compound [drugfuture.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. N-acetylsulphanilic acid | 121-62-0 [amp.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. echemi.com [echemi.com]

- 10. rsc.org [rsc.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]

An In-depth Technical Guide to the Solution Stability of N-Acetylsulfanilic Acid

Introduction

N-Acetylsulfanilic acid, chemically known as 4-acetamidobenzenesulfonic acid, is a key organic intermediate with significant roles in the synthesis of sulfa drugs, azo dyes, and various other specialty chemicals.[1][2] Its structure, featuring a sulfonic acid group and an acetamide group on a benzene ring, imparts high water solubility and specific chemical reactivity.[1][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of its stability in solution is paramount. The degradation of this compound can lead to loss of potency, formation of impurities, and altered efficacy in downstream applications. This guide provides a deep dive into the factors governing the stability of this compound in solution, offering a framework for its systematic evaluation based on established scientific principles and regulatory guidelines.

Chapter 1: Core Physicochemical Profile

The stability of a molecule in solution is intrinsically linked to its physicochemical properties. This compound is a white crystalline solid, typically available as a dihydrate, and is freely soluble in water.[3] The presence of the highly polar sulfonic acid group and the hydrogen-bonding capability of the amide group contribute to its aqueous solubility.[1] However, the amide linkage is also its primary point of vulnerability to chemical degradation, particularly hydrolysis.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 4-acetamidobenzenesulfonic acid | [3][4] |

| CAS Number | 121-62-0 | [2][3] |

| Molecular Formula | C₈H₉NO₄S | [3][4] |

| Molecular Weight | 215.23 g/mol | [3][4] |

| Appearance | White crystalline solid | [3] |

| Solubility | Freely soluble in water, soluble in alcohol | [3] |

| Intrinsic Stability | Slowly hydrolyzes in aqueous solution | [3] |

Chapter 2: Primary Degradation Pathways in Solution

Understanding the potential chemical transformations of this compound is the first step in designing robust formulations and analytical methods. Degradation can be induced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for this compound in aqueous solutions.[3] The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding sulfanilic acid and acetic acid as the primary degradation products.

-

Mechanism: In acid-catalyzed hydrolysis, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide ion directly attacks the carbonyl carbon. The acetyl group is often employed as a protecting group for the amine in sulfanilic acid during synthesis and is subsequently removed via hydrolysis.[5]

Below is a diagram illustrating this primary hydrolytic pathway.

Caption: Workflow for a forced degradation study.

Chapter 4: Analytical Methodologies for Stability Monitoring

The foundation of any stability study is a robust analytical method capable of separating the parent compound from all potential degradation products—a "stability-indicating" method.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reversed-phase mode, is the gold standard for stability testing due to its high resolving power and sensitivity. [6][7] Protocol: Development of a Stability-Indicating RP-HPLC Method

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector. A DAD is superior as it can perform peak purity analysis, a key aspect of method validation.

-

Column Selection: Start with a robust, general-purpose column, such as a C18, 150 mm x 4.6 mm, 5 µm.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound from its UV spectrum.

-

Mobile Phase Optimization:

-

Begin with a simple gradient elution using a polar mobile phase (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile).

-

Inject a mixture of the stressed samples (acid, base, oxidative, etc.) to create a sample containing the parent peak and all major degradants.

-

Adjust the gradient slope, initial/final %B, and flow rate to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

-

-

Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for purpose.

Mass Spectrometry (MS) for Structural Elucidation

When forced degradation reveals unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. MS provides mass-to-charge ratio information, which allows for the determination of the molecular weight of degradation products and fragmentation patterns that help in elucidating their structures.

Chapter 5: Long-Term Stability and Shelf-Life Prediction

While forced degradation provides a qualitative picture of stability, long-term and accelerated studies provide the quantitative data needed to establish a re-test period or shelf-life, following ICH Q1A(R2) guidelines. [8][9] Table 3: Standard ICH Long-Term Stability Testing Conditions

| Zone | Description | Long-Term Storage Condition |

| I | Temperate | 21°C / 45% RH |

| II | Mediterranean/Subtropical | 25°C / 60% RH |

| III | Hot, Dry | 30°C / 35% RH |

| IVa | Hot, Humid | 30°C / 65% RH |

| IVb | Hot, Very Humid | 30°C / 75% RH |

| Source: Adapted from ICH Q1A(R2) Guidelines.[8][10] |

Kinetic Analysis

Data from these studies (i.e., the concentration of this compound remaining over time) can be plotted to determine the degradation kinetics. Often, degradation follows first-order or pseudo-first-order kinetics. By collecting data at several elevated temperatures (as in an accelerated study), one can use the Arrhenius equation to construct a predictive model for the degradation rate at a desired long-term storage temperature (e.g., 25°C). This allows for a scientifically justified estimation of the product's shelf-life.

Conclusion

The stability of this compound in solution is primarily challenged by its susceptibility to hydrolysis of the N-acetyl bond. A thorough understanding of its degradation pathways—hydrolytic, oxidative, and photolytic—is essential for any scientist working with this compound. A systematic approach, beginning with forced degradation studies to identify potential impurities and develop a robust, stability-indicating HPLC method, is critical. This framework, grounded in the principles of the ICH guidelines, provides a reliable pathway to characterize stability, ensure product quality, and meet regulatory expectations in the development of pharmaceuticals and other advanced materials.

References

-

This compound. Merck Index Online.[Link]

-

The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. Digital Commons @ NJIT.[Link]

- Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.

-

Feasibility and Statistical Analysis of Sulfanilic Acid Degradation in a Batch Photo-Fenton Process. MDPI.[Link]

-

4-acetamidobenzenesulfonic acid. Solubility of Things.[Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.[Link]

-

Forced Degradation Studies. MedCrave online.[Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.[Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.[Link]

-

Aerobic degradation of sulfanilic acid using activated sludge. ResearchGate.[Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.[Link]

-

Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. PubMed.[Link]

-

Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. Labmate Online.[Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.[Link]

-

Guideline for Stability Study of Imported Drug Substance and Drug Product. Egyptian Drug Authority.[Link]

-

Analytical Techniques In Stability Testing. Separation Science.[Link]

-

ICH GUIDELINES FOR STABILITY. KK Wagh College of Pharmacy.[Link]

-

ICH STABILITY REQUIREMENTS Overcoming the Challenges. EAG Laboratories.[Link]

-

Bacterial catabolism of sulfanilic acid via catechol-4-sulfonic acid. Semantic Scholar.[Link]

-

This compound. PubChem, National Institutes of Health.[Link]

-

Effects of Sulfanilic Acid and Anthranilic Acid on Electrochemical Stability of Polyaniline. Journal of The Electrochemical Society.[Link]

-

This compound. ChemBK.[Link]

-

Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. National Institutes of Health.[Link]

-

Assay and Stability Testing. Kinam Park, Purdue University.[Link]

-

Sulfanilic acid. PubChem, National Institutes of Health.[Link]

-

About the Thermal Behavior of Acetylsalicylic Acid and Aspirin®. NETZSCH Analyzing & Testing.[Link]

-

The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. University of Iceland.[Link]

-

Sulfanilic acid, n-methyl-, sodium salt. NIST WebBook.[Link]

-

Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. ResearchGate.[Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]

- 3. This compound [drugfuture.com]

- 4. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. kinampark.com [kinampark.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. eag.com [eag.com]

A Technical Guide to N-Acetylsulfanilic Acid: Elucidating the Metabolic Pathway of a Key Industrial Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanilic acid, a foundational chemical in the synthesis of azo dyes and sulfonamide drugs, undergoes significant biotransformation in mammalian systems.[1][2] The primary metabolic route is N-acetylation, a Phase II conjugation reaction that yields N-Acetylsulfanilic acid.[3][4] This guide provides a detailed examination of this metabolic process, from the enzymatic machinery involved to the analytical methods required for its characterization. We will explore the biochemical causality behind the conversion, the toxicological implications of acetylator phenotypes, and present validated protocols for the quantification of both the parent compound and its primary metabolite. This document serves as a comprehensive resource for professionals engaged in toxicology, drug metabolism, and environmental science.

Part 1: The Parent Compound: Sulfanilic Acid

Chemical Profile and Industrial Significance

Sulfanilic acid (4-aminobenzenesulfonic acid) is an off-white crystalline solid that exists as a zwitterion, contributing to its high melting point and low solubility in organic solvents. It is synthesized industrially via the sulfonation of aniline with concentrated sulfuric acid.[2][5][6]

Its industrial importance is vast, primarily serving as a critical intermediate in several sectors:[7][8][9]

-

Dye Manufacturing: It is a precursor for a wide range of azo dyes, including methyl orange and various acid dyes used in the textile and food industries.[1][8]

-

Pharmaceuticals: Sulfanilic acid forms the structural backbone for sulfonamide antibacterial drugs (sulfa drugs).[1][2]

-

Analytical Chemistry: It is employed as a reagent for the quantitative analysis of nitrate and nitrite ions.[2]

-

Other Applications: It also finds use in the production of pesticides, detergents, and as a concrete additive.[8][9]

Toxicological Overview

Sulfanilic acid exhibits low acute oral toxicity, with a median lethal dose (LD50) in rats greater than 2000 mg/kg bw.[10] However, it is classified as a skin and eye irritant.[11][12][13] Prolonged or repeated exposure may pose a risk of skin sensitization, leading to contact allergies such as eczema.[11][12] Due to its widespread use, sulfanilic acid is considered an environmental contaminant and is often detected in landfill leachates.[4][5]

Part 2: The Metabolic Fate of Sulfanilic Acid: N-Acetylation

Upon entering a biological system, sulfanilic acid is primarily metabolized through N-acetylation. This process is a crucial Phase II detoxification reaction that enhances the water solubility of xenobiotics, thereby facilitating their excretion.

The N-Acetyltransferase (NAT) Enzyme System

The acetylation of sulfanilic acid is catalyzed by N-acetyltransferase (NAT) enzymes.[14] These are cytosolic enzymes that facilitate the transfer of an acetyl group from the cofactor Acetyl-Coenzyme A (Acetyl-CoA) to the aromatic amine group of a substrate.[14]

The reaction proceeds via a "ping-pong bi-bi" double displacement mechanism:

-

Acetyl-CoA binds to the enzyme, and the acetyl group is transferred to a conserved cysteine residue in the NAT active site.

-

Deacetylated CoA is released.

-

The arylamine substrate (sulfanilic acid) binds to the acetylated enzyme.

-

The acetyl group is transferred from the cysteine residue to the amine group of the substrate, forming this compound, which is then released.[14]

In humans, two primary NAT isoenzymes exist, NAT1 and NAT2. While NAT1 preferentially acetylates substrates like 4-aminobenzoic acid, NAT2 is known for its role in metabolizing many drugs, including sulfonamides.[14][15]

Biochemical Pathway: From Sulfanilic Acid to this compound

The biotransformation is a direct enzymatic conversion. The amino group (-NH₂) of sulfanilic acid is acetylated to form an acetamido group (-NHCOCH₃), resulting in the formation of 4-Acetamidobenzenesulfonic acid, also known as this compound.[4][16][17]

Caption: Metabolic conversion of Sulfanilic Acid to this compound.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Sulfanilic acid can be absorbed through the gastrointestinal tract following oral administration.[3][4] Studies in mammals show that the compound does not accumulate and is excreted relatively quickly, primarily within 24 hours.[3][4] The excretion products consist of both the unchanged parent compound and its N-acetyl metabolite.[3][4] In rats, approximately 53% of an oral dose was recovered in the urine.[4] The primary routes of elimination are urine and feces.[4]

| Pharmacokinetic Parameter | Observation | Species | Reference |

| Absorption | Can be absorbed from the gastrointestinal tract. | Mammals | [4] |

| Metabolism | Metabolized to this compound. | Rabbit, Rat | [3][4] |

| Excretion | Primarily occurs within 24 hours. | Mammals | [4] |

| Excretion Routes | Urine and feces. | Rat | [4] |

| Urinary Recovery | ~53% of oral dose. | Rat | [4] |

Part 3: Analytical Methodologies for Detection and Quantification

Accurate quantification of sulfanilic acid and this compound is essential for pharmacokinetic and toxicological studies. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.[18]

Overview of Analytical Techniques

-

Chromatographic Methods: Reversed-Phase HPLC (RP-HPLC) with UV detection is the workhorse method. Its ability to separate polar compounds makes it ideal for analyzing the highly water-soluble sulfanilic acid and its metabolite.[18]

-

Spectroscopic Methods: UV-Visible spectroscopy can be used for detection, as the aromatic rings of both compounds absorb UV light.[18] Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides higher sensitivity and structural confirmation.[18]

Caption: General experimental workflow for HPLC-based analysis.

Detailed Protocol: RP-HPLC for Quantification of Sulfanilic Acid and this compound

This protocol describes a stability-indicating RP-HPLC method for the simultaneous quantification of sulfanilic acid and this compound in a biological matrix. The choice of a C18 column is based on its versatility and effectiveness in retaining and separating compounds of moderate polarity. An acidic mobile phase with an ion-pairing agent is used to ensure sharp peak shapes for the acidic analytes.

1. Instrumentation and Chromatographic Conditions:

-

System: Agilent 1260 Infinity series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Column: Cadenza C18, 4.6 x 250 mm, 5 µm particle size (or equivalent).

-

Mobile Phase A: 0.01M Sodium Octane Sulfonate in water, pH adjusted to 2.5 with phosphoric acid. Rationale: The ion-pairing agent (Sodium Octane Sulfonate) forms a neutral complex with the analytes, improving retention on the nonpolar C18 stationary phase. The acidic pH suppresses the ionization of the sulfonic acid groups, leading to better peak shape and reproducibility.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-20 min: Linear gradient from 5% to 40% B

-

20-25 min: 40% B

-

25-26 min: Linear gradient from 40% to 5% B

-

26-35 min: 5% B (re-equilibration)

-

Rationale: A gradient is necessary to elute the more retained this compound in a reasonable time while still achieving good separation from the earlier-eluting sulfanilic acid.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

2. Preparation of Standards and Solutions:

-

Diluent: Mobile Phase A / Acetonitrile (90:10 v/v).

-

Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of sulfanilic acid and this compound reference standards in 10 mL of diluent each.

-

Calibration Standards: Prepare a series of working standards by serial dilution of the stock solutions to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

3. Sample Preparation (from Plasma):

-

To 200 µL of plasma, add 600 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of diluent.

-

Vortex, and transfer to an HPLC vial for analysis.

4. Method Validation (Self-Validating System):

-

Specificity: Analyze blank matrix to ensure no interfering peaks at the retention times of the analytes.

-

Linearity: Analyze calibration standards in triplicate to establish a linear relationship between peak area and concentration (acceptance criteria: r² > 0.995).

-

Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=6). Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%RSD) should be ≤15% (≤20% for LLOQ).

Part 4: Toxicological and Clinical Significance of N-Acetylation

Role of N-Acetylation in Detoxification

Acetylation is generally a detoxification pathway, as the resulting acetylated metabolite is typically less biologically active and more water-soluble, facilitating its removal from the body.[15] By converting the primary aromatic amine of sulfanilic acid into an amide, the N-acetylation process neutralizes a functional group that is often associated with toxicity and carcinogenesis in other aromatic amines.[15]

Acetylator Phenotype and Its Implications

The activity of the NAT2 enzyme is subject to significant genetic polymorphism in human populations, leading to distinct "fast," "intermediate," and "slow" acetylator phenotypes.[15][19]

-

Slow Acetylators: Individuals with reduced NAT2 function metabolize substrates like sulfanilic acid more slowly. This can lead to higher and more prolonged plasma concentrations of the parent drug.

-

Fast Acetylators: These individuals metabolize substrates rapidly, leading to quicker clearance of the parent compound and higher concentrations of the acetylated metabolite.

This polymorphism is a critical factor in personalized medicine, as it can significantly influence both the efficacy and the toxicity of many drugs.[15]

Hypersensitivity Reactions and Toxicity

For sulfonamide drugs, the acetylator phenotype is directly linked to the risk of idiosyncratic adverse reactions.[19] Slow acetylators are at a higher risk for developing hypersensitivity reactions, which can manifest as fever, skin rash, and organ toxicity (e.g., liver, bone marrow).[19] This increased risk is thought to be due to the shunting of the drug down alternative metabolic pathways in slow acetylators, potentially leading to the formation of reactive, toxic metabolites. While N-acetylation is a detoxification step, an inability to perform it efficiently can predispose an individual to toxicity from the parent compound or its other metabolites.[19]

Part 5: Conclusion and Future Directions

The N-acetylation of sulfanilic acid to this compound is its principal metabolic fate in mammals, a process governed by the polymorphic NAT enzyme system. Understanding this pathway is crucial for assessing the toxicological risk of sulfanilic acid and related compounds, such as sulfonamide drugs and azo dyes. The analytical methods presented here provide a robust framework for quantifying this metabolic conversion.

Future research should focus on further elucidating the specific roles of NAT1 versus NAT2 in sulfanilic acid metabolism and exploring the complete metabolic profile to identify any minor, potentially reactive metabolites. Furthermore, developing high-throughput screening methods to determine acetylator status could be invaluable for predicting individual susceptibility to adverse reactions from the vast number of pharmaceuticals and industrial chemicals built upon a sulfanilic acid core.

References

- What are the uses and benefits of Sulfanilic Acid? - FAQ - Guidechem. (n.d.). Guidechem.

- Vizag Chemical: The Sulfanilic Acid Maestro in the Global Arena. (n.d.). Vizag Chemical.

- Uses of Sulfanilic acid. (2024, December 16). ChemicalBook.

- Applications of Sulphanilic Acid: Characteristics, Uses, and Safety Guidelines. (n.d.). Chemiis.

- SULFANILIC ACID. (n.d.). Ataman Kimya.

- Sulfanilic acid - Wikipedia. (n.d.). Wikipedia.

- Sulfanilic Acid | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.

- Sulfanilic acid | C6H7NO3S | CID 8479. (n.d.). PubChem - NIH.

- Sulfanilic acid and its sodium salt: Human health tier II assessment. (2017, October 27). National Industrial Chemicals Notification and Assessment Scheme.

- Sulfanilic acid 121-57-3 wiki. (n.d.). Guidechem.

- Sulfanilic acid - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.

- The metabolism of sulphanilic acid in the rat, rabbit and guinea-pig. (1969). PubMed.

- N-acetyltransferase - Wikipedia. (n.d.). Wikipedia.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

- 4-Acetamidobenzenesulfonic Acid | CAS 121-62-0. (n.d.). Santa Cruz Biotechnology.

- Sulfanilic acid - SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. (2025, July 21). LinkedIn.

- This compound | C8H9NO4S | CID 8483. (n.d.). PubChem - NIH.

- Sulfanilic Acid from Aniline: The Hottest New Reaction in Chemistry in 1883. (2024, June 20). YouTube.

- Sulfanilic acid - Sciencemadness Wiki. (2022, November 30). Sciencemadness Wiki.

- Effect of acetaminophen on sulfamethazine acetylation in male volunteers. (n.d.). PubMed Central.

- N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism. (1996). PubMed.

Sources

- 1. chemiis.com [chemiis.com]

- 2. guidechem.com [guidechem.com]

- 3. Sulfanilic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Page loading... [guidechem.com]

- 8. Vizag Chemical: The Sulfanilic Acid Maestro in the Global Arena | Vizag Chemicals [vizagchemical.com]

- 9. Uses of Sulfanilic acid_Chemicalbook [chemicalbook.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. westliberty.edu [westliberty.edu]

- 14. N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 15. Effect of acetaminophen on sulfamethazine acetylation in male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications [eureka.patsnap.com]

- 19. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acetylsulfanilic Acid: Bridging Theoretical Predictions and Experimental Realities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Moiety

N-Acetylsulfanilic acid (CAS No. 121-62-0) is an important organic intermediate, recognized for its foundational role in the synthesis of various pharmaceuticals, particularly sulfa drugs, and as a key component in the production of azo dyes.[1][2] Its molecular architecture, featuring a p-substituted benzene ring with both a strongly acidic sulfonic acid group and a neutral acetamido group, imparts a unique physicochemical profile that governs its reactivity, solubility, and ultimate application.[1][3] Understanding the nuances between its predicted and measured properties is paramount for process optimization, formulation development, and novel applications.

Part 1: Molecular Structure and In Silico Property Profile

Computational models provide a crucial first-pass analysis of a molecule's behavior. These theoretical properties, derived from its structure, serve as a baseline for subsequent experimental validation.

Chemical Identity:

The logical relationship between the core chemical structure and its key functional groups, which dictate its properties, can be visualized as follows:

Caption: Relationship between functional groups and key properties.

Table 1: Computed Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| pKa (sulfonic acid) | -0.53 ± 0.50 | [2] |

| XLogP3 | 0.1 | [4] |

| LogP | 2.622 | [2] |

| Topological Polar Surface Area (TPSA) | 91.9 Ų | [4] |

| Density | 1.481 ± 0.06 g/cm³ | [2] |

| Refractive Index | 1.606 | [2] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

Expert Insights on Theoretical Data:

The computational data immediately highlights points of contention that necessitate experimental clarification. The most striking is the discrepancy in the predicted LogP values (0.1 vs. 2.622). The XLogP3 algorithm, which yields 0.1, likely accounts for the highly ionizable nature of the sulfonic acid group at physiological pH, resulting in a molecule with very low lipophilicity.[4] The higher value may represent the non-ionized form, a scenario that is thermodynamically unfavorable in aqueous media. This ambiguity underscores the limitation of theoretical models, which may not fully capture the species distribution in a given environment.

The predicted pKa of -0.53 is consistent with sulfonic acids being very strong acids.[2] This indicates that for virtually all practical applications in aqueous solution, the molecule will exist as the sulfonate anion.

Part 2: Experimental Data and Methodological Considerations

Experimental determination provides the ground truth for a compound's properties. However, as the data for this compound shows, experimental values can vary significantly based on sample purity, hydration state, and analytical methodology.

Table 2: Experimentally Determined Properties of this compound

| Property | Observed Value(s) | Source(s) |

| Physical Appearance | Dihydrate crystals; White to off-white crystalline solid; Hygroscopic | [3][5] |

| Melting Point (°C) | 243-246 (for 99% pure powder); 320 (with decomposition) | [2] |

| Solubility | Freely soluble in water; Soluble in alcohol; Sparingly soluble in glacial acetic acid; Insoluble in ether | [5] |

Analysis of Experimental Discrepancies:

-

Melting Point: The wide variance in reported melting points is a critical observation. A value of 243-246°C for a highly pure sample suggests a distinct thermal decomposition point. The higher value of 320°C may correspond to a different analytical condition (e.g., a much faster heating rate) or a different polymorphic or hydration state. The existence of a dihydrate form is explicitly mentioned and is a common cause for such discrepancies.[5] The process of measuring the melting point of a hygroscopic, hydrated compound requires rigorous sample preparation to ensure consistency.

Part 3: Spectroscopic Characterization - A Predictive Approach

Due to the absence of publicly available, fully assigned spectra for this compound, we present a predicted analysis based on first principles and data from analogous structures. This serves as a template for researchers to compare against their own experimentally acquired data.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

-

~ δ 2.1 ppm (singlet, 3H): Protons of the acetyl methyl group (-COCH₃).

-

~ δ 7.5-7.6 ppm (doublet, 2H): Aromatic protons ortho to the acetamido group.

-

~ δ 7.8-7.9 ppm (doublet, 2H): Aromatic protons ortho to the sulfonate group.

-

Note: The N-H proton of the amide is typically exchangeable in D₂O and may not be observed. The sulfonic acid proton will not be observed as it is fully dissociated.

Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

-

~ δ 25 ppm: Acetyl methyl carbon (-C H₃).

-

~ δ 120-122 ppm: Aromatic carbons ortho to the acetamido group.

-

~ δ 128-130 ppm: Aromatic carbons ortho to the sulfonate group.

-

~ δ 138-142 ppm: Quaternary aromatic carbons.

-

~ δ 172-174 ppm: Carbonyl carbon of the amide (-C =O).

Predicted Key IR Absorption Bands (cm⁻¹)

-

3300-3500 (broad): O-H stretching of the sulfonic acid group (often overlapping with absorbed water) and N-H stretching of the secondary amide.[6][7]

-

~3050-3100: Aromatic C-H stretching.[8]

-

~1680-1700 (strong): C=O stretching (Amide I band).[6]

-

~1500-1550: N-H bending (Amide II band) and aromatic C=C stretching.[6][8]

-

~1150-1250 (strong): Asymmetric S=O stretching of the sulfonate.[9][10]

-

~1030-1080 (strong): Symmetric S=O stretching of the sulfonate.[9][10]

-

~830: Out-of-plane C-H bending, characteristic of 1,4-disubstitution on a benzene ring.[10]

Part 4: Essential Experimental Protocols

To bridge the gap between theoretical and observed data, and to address the inconsistencies in the literature, the following standardized protocols are recommended.

Protocol 1: Synthesis and Purification of this compound (Dihydrate)

This protocol is based on the acetylation of sulfanilic acid, a common and reliable method.[2]

Causality: The use of sodium carbonate creates the sodium salt of sulfanilic acid, which is highly soluble in water, facilitating a homogenous reaction with acetic anhydride. The subsequent acidification re-protonates the sulfonate and precipitates the less soluble N-acetylated product.

-

Dissolution: In a 500 mL flask, suspend 0.1 mol of sulfanilic acid in 150 mL of water.

-

Basification: While stirring, slowly add 0.05 mol of anhydrous sodium carbonate. Warm the mixture gently to ~50°C until all solids dissolve, forming a clear solution of sodium sulfanilate.

-

Acetylation: Cool the solution to room temperature. Add 0.12 mol of acetic anhydride in one portion and stir vigorously for 15-20 minutes.

-

Precipitation: Slowly and carefully, add concentrated hydrochloric acid to the solution while stirring until the solution is strongly acidic (test with litmus or pH paper). The product will begin to precipitate.

-

Crystallization: Cool the mixture in an ice bath for 30 minutes to ensure complete crystallization.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two small portions of ice-cold water to remove residual acid and salts.

-

Drying: Allow the product to air-dry to a constant weight. Do not oven dry at high temperatures to preserve the dihydrate form.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. This compound | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

N-Acetylsulfanilic Acid: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

N-Acetylsulfanilic acid, also known as 4-acetamidobenzenesulfonic acid, stands as a pivotal intermediate in the synthesis of sulfonamide drugs, a class of therapeutics that has been a cornerstone of antibacterial treatments for decades.[1] Its molecular architecture, featuring both a polar sulfonic acid group and an acetamido group, presents a unique and often challenging solubility profile that is critical to control in synthetic and formulation processes. This guide, intended for the hands-on researcher and process chemist, moves beyond a simple tabulation of data to provide a foundational understanding of the principles governing the solubility of this compound in organic media. In the absence of extensive published quantitative data, this document equips the scientist with the theoretical framework and practical methodologies to predict, determine, and manipulate its solubility for their specific applications.

The Molecular Blueprint: Understanding this compound's Solubility Drivers

The solubility behavior of this compound is intrinsically linked to its molecular structure. A nuanced understanding of its functional groups is paramount to predicting its interactions with various organic solvents.

-

The Sulfonic Acid Group (-SO3H): This is a highly polar and acidic functional group. It is capable of strong hydrogen bonding, both as a donor (from the hydroxyl proton) and as an acceptor (via the oxygen atoms). This group confers a hydrophilic character to the molecule.

-

The Acetamido Group (-NHC(O)CH3): This amide group is also polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).

-

The Benzene Ring: The aromatic ring is nonpolar and contributes to the molecule's lipophilic character.

The interplay between the hydrophilic sulfonic acid and acetamido groups and the lipophilic benzene ring dictates the overall solubility. The molecule possesses a zwitterionic character in certain pH ranges, further complicating its solubility.[2] Generally, this compound is expected to be more soluble in polar solvents that can engage in hydrogen bonding.[2]

A Qualitative Overview of Solubility

Published data and chemical supplier information provide a general, though sometimes conflicting, qualitative picture of this compound's solubility:

-

High Solubility: Freely soluble in water.[3]

-

Moderate to Slight Solubility: Soluble in alcohol (a general term, with some sources contradicting this for specific alcohols), and slightly soluble in methanol and dimethyl sulfoxide (DMSO).[3][4]

-

Sparingly Soluble to Insoluble: Sparingly soluble in glacial acetic acid and insoluble in ether and benzene.[3][5]

These qualitative statements highlight the need for precise, quantitative data for specific applications, as "slightly soluble" can have vastly different implications in a research setting versus an industrial process.

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates and guide solvent selection.

"Like Dissolves Like": A Guiding Principle

The adage "like dissolves like" serves as a fundamental first-pass assessment.[2] Solvents with similar polarity and hydrogen bonding capabilities to this compound are more likely to be effective.

-

Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors.[6] Given the hydrogen bonding capacity of this compound's sulfonic acid and amide groups, some solubility is expected in these solvents.

-

Polar Aprotic Solvents: These solvents (e.g., DMSO, dimethylformamide) have large dipole moments but lack O-H or N-H bonds.[7] They are effective hydrogen bond acceptors. The slight solubility in DMSO suggests that this mode of interaction is relevant.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene, ether) have low dielectric constants and minimal polarity. Due to the highly polar nature of the sulfonic acid group, this compound is expected to have very low solubility in these solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach is offered by the Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in 3D Hansen space can be calculated, and a smaller distance implies greater affinity.[8]

Experimental Determination of Solubility: A Practical Protocol

The most reliable way to ascertain the solubility of this compound in a specific organic solvent is through experimental measurement. The shake-flask method is a widely accepted and robust technique.

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the determination of equilibrium solubility.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the required time should be determined by taking measurements at different time points until the concentration in the liquid phase remains constant.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial or a volumetric flask for dilution. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Quantification: Determine the concentration of this compound in the filtered sample using a validated analytical method.

-

UV-Vis Spectroscopy: If this compound has a chromophore that absorbs in a region free from solvent interference, a calibration curve can be prepared to determine the concentration.

-

High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and sensitivity. A suitable mobile phase and column must be chosen, and a calibration curve generated.

-

-

Calculation of Solubility: Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualizing the Process: Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Recrystallization: Leveraging Solubility for Purification

Recrystallization is a powerful technique for purifying solid organic compounds, and its success hinges on the appropriate choice of solvent.[11] An ideal recrystallization solvent should exhibit the following characteristics:

-

The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).

-

Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

-

The solvent should not react with the compound.

-

The solvent should have a relatively low boiling point for easy removal from the purified crystals.

Given the qualitative solubility profile of this compound, water is a common solvent for its recrystallization. For organic solvents, a mixed-solvent system may be necessary. For instance, a solvent in which this compound is soluble (like methanol) could be paired with a solvent in which it is insoluble (like ether or hexane), carefully adjusting the ratio to achieve the desired solubility characteristics.

General Recrystallization Protocol

-

Dissolution: Dissolve the impure this compound in a minimal amount of hot solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals to remove any residual solvent.

The Bigger Picture: Solubility in the Context of Drug Development

The solubility of this compound in organic solvents is not merely an academic curiosity; it has profound practical implications in the pharmaceutical industry. As a key building block for sulfa drugs, its solubility influences:

-

Reaction Kinetics: The rate and efficiency of synthetic transformations often depend on the concentration of reactants in solution.

-

Process Development: Solvent selection impacts reaction work-up, product isolation, and purification strategies like crystallization.[12]

-

Formulation: While this compound itself is not typically the final active pharmaceutical ingredient (API), the solubility characteristics of its derivatives are critical for developing effective drug delivery systems.

Conclusion: A Path Forward for the Informed Researcher

While a comprehensive, publicly available database of the quantitative solubility of this compound in a wide array of organic solvents remains an area for future research, this guide provides the essential tools for the modern scientist to address this challenge. By combining a deep understanding of the molecule's structural drivers of solubility with robust theoretical and experimental methodologies, researchers can confidently navigate the solubility landscape of this vital pharmaceutical intermediate. The principles and protocols outlined herein empower the user to generate the precise data needed to optimize synthetic routes, develop effective purification strategies, and ultimately, accelerate the drug development process.

References

- Martin, A., & Bustamante, P. (1989). The extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Abbott, S., Hansen, C. M., & Yamamoto, H. (n.d.). Hansen Solubility Parameters in Practice.

- GNPd. (n.d.). HSPiPy: Hansen Solubility Parameters in Python. GitHub.

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

- Solubility of Things. (n.d.). Sulfanilic acid.

- PubChem. (n.d.). This compound.

- ChemBK. (2024). This compound.

- De Clercq, E. (2009). Sulfa drugs: a historical perspective. Frontiers in Bioscience (Elite Edition), 1, 1-10.

- Process Chemistry Portal. (n.d.). Hansen Solubility Parameters (HSP) Tool.

- United States Biological. (n.d.).

- Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(8), 694-697.

- Hansen Solubility Parameters. (n.d.). Downloads.

- Jouyban, A. (2008). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Journal of the Iranian Chemical Society, 5(1), 1-13.

- Jeliński, T., Cysewski, P., & Przybyłek, M. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682.

- Papenfuhs, T., & Arndt, O. (1984). U.S. Patent No. 4,487,725. Washington, DC: U.S.

- CymitQuimica. (n.d.). CAS 121-62-0: 4-Acetamidobenzenesulfonic acid.

- Ross, L. J., & Costello, A. J. (1971). U.S. Patent No. 3,595,913. Washington, DC: U.S.

- Kim, H. (2005). Evaluation of UNIFAC group interaction parameters using properties based on quantum mechanical calculations. New Jersey Institute of Technology.

- ChemicalBook. (n.d.). N-acetylsulphanilic acid | 121-62-0.

- ChemicalBook. (n.d.). 121-62-0(N-acetylsulphanilic acid) Product Description.

- SCM. (2025). UNIFAC theory — COSMO-RS 2025.

- Fredenslund, A., Gmehling, J., & Rasmussen, P. (1977). Vapor-liquid equilibria using UNIFAC: a group-contribution method. Elsevier Scientific Pub. Co.

- CUNY. (n.d.).

- DDBST GmbH. (n.d.). Published Parameters UNIFAC.

- DDBST GmbH. (n.d.). Parameters of the Modified UNIFAC (Dortmund) Model.

- ChemicalBook. (n.d.). 4-ACETAMIDOBENZENESULFONIC ACID-D6 CAS#: 1020718-75-5.

- CAS. (n.d.). 4-Acetamidobenzenesulfonic acid. CAS Common Chemistry.

- City University of New York. (n.d.).

- ResearchGate. (n.d.).

- Aozun Asia. (n.d.). The Difference Between Polar Protic And Aprotic Solvents In Solubility.

- Indiana University Pressbooks. (n.d.).

- Wikipedia. (n.d.). Solubility table.

- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.

- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

- Wikipedia. (n.d.). Enthalpy of fusion.

- Taylor & Francis. (n.d.). Protic solvents – Knowledge and References.

- ResearchGate. (2014).

- PubChem. (n.d.). Sulfanilic acid.

Sources

- 1. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound [drugfuture.com]

- 4. N-acetylsulphanilic acid | 121-62-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. aozunasia.com [aozunasia.com]

- 8. processchemistryportal.com [processchemistryportal.com]

- 9. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 10. chemistryforsustainability.org [chemistryforsustainability.org]

- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 12. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]

spectroscopic analysis of N-Acetylsulfanilic acid (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Analysis of N-Acetylsulfanilic Acid

Introduction: A Multi-Faceted Approach to Structural Elucidation

This compound, also known as 4-acetamidobenzenesulfonic acid, is a key organic intermediate in the synthesis of sulfa drugs and dyes.[1][2] Its chemical identity, purity, and structural integrity are paramount in research and drug development. A robust analytical characterization of this molecule is not merely a procedural step but a foundational requirement for ensuring downstream success. This guide presents a comprehensive spectroscopic analysis of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

This document moves beyond rote protocols. As a Senior Application Scientist, the intent is to provide not just the "how" but the "why"—explaining the causality behind experimental choices and the logic that connects a spectral feature to a specific molecular attribute. The methodologies described are designed to be self-validating, providing a clear and authoritative pathway for researchers, scientists, and quality control professionals to achieve unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides precise information about the chemical environment, connectivity, and number of magnetically active nuclei, such as ¹H (proton) and ¹³C. For this compound, NMR confirms the presence and connectivity of the acetyl group, the para-substituted aromatic ring, and labile protons.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and experimental parameters is critical for acquiring a high-quality NMR spectrum.

-

Solvent Selection: this compound possesses both a polar sulfonic acid group and an amide linkage, making it soluble in polar aprotic solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its utility is twofold: first, it readily dissolves the analyte; second, its high boiling point allows for stable temperature control. Crucially, it slows the chemical exchange of the N-H and O-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum.[3] In contrast, using deuterium oxide (D₂O) would result in the rapid exchange and disappearance of these signals.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to provide a reference point (0.00 ppm) for chemical shifts.[4] However, for quantitative purposes or if reactivity is a concern, an inert internal standard with a known concentration must be used.[3]

-

¹³C NMR Considerations: The ¹³C nucleus has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio compared to ¹H, resulting in lower sensitivity. Therefore, a higher sample concentration (50-100 mg) is typically required to obtain a spectrum with a good signal-to-noise ratio in a reasonable timeframe.[3]

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines the standard procedure for obtaining high-resolution NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3]

-

Agitate the vial gently until the sample is fully dissolved. A vortex mixer may be used.

-

Using a glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[3]

-

Add a small drop of TMS as an internal reference, if not already present in the solvent.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the instrument's gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks. This can be done manually or using automated gradient shimming routines.[5]

-

Acquire the ¹H NMR spectrum. A standard pulse-acquire experiment is usually sufficient.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Spectral Interpretation and Data Summary

The structure of this compound is characterized by a high degree of symmetry due to the para-substitution on the benzene ring. This symmetry simplifies both the ¹H and ¹³C NMR spectra.

-

¹H NMR Spectrum: The aromatic region is expected to exhibit a classic A₂B₂ pattern, which appears as two distinct doublets.[6] This arises because the protons ortho to the acetamido group (Hₐ) are chemically equivalent to each other but different from the protons ortho to the sulfonic acid group (Hᵦ), which are also equivalent to each other. The acetyl group's methyl protons will appear as a sharp singlet, and the amide (N-H) proton will also be a singlet. The sulfonic acid proton is often broad and may exchange with trace water in the solvent.

-

¹³C NMR Spectrum: Due to the plane of symmetry passing through the two substituents, only four signals are expected for the aromatic carbons.[7] The carbon attached to the substituent (ipso-carbon) and the other carbons will each produce a signal. Additionally, signals for the methyl and carbonyl carbons of the acetyl group will be present.

Table 1: Predicted NMR Data for this compound (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.1 | Singlet | -CH ₃ (Acetyl) |

| ~7.6 | Doublet | 2 x Ar-H (ortho to -SO₃H) | |

| ~7.7 | Doublet | 2 x Ar-H (ortho to -NHAc) | |

| ~10.2 | Singlet (broad) | -NH - (Amide) | |

| ~12.0 | Singlet (very broad) | -SO₃H (Sulfonic Acid) | |

| ¹³C | ~24.0 | Singlet | -C H₃ (Acetyl) |

| ~118.0 | Singlet | 2 x Ar-C H (ortho to -NHAc) | |

| ~127.0 | Singlet | 2 x Ar-C H (ortho to -SO₃H) | |

| ~142.0 | Singlet | 1 x Ar-C -NHAc | |

| ~143.0 | Singlet | 1 x Ar-C -SO₃H |

| | ~169.0 | Singlet | -C =O (Amide) |

Note: The exact chemical shifts can vary depending on concentration and the specific spectrometer used. The assignments are based on typical substituent effects on aromatic rings.[8][9][10]

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of light at these frequencies, we can create a unique spectral "fingerprint" that corresponds to the molecule's functional groups.

Expertise & Experience: Causality in IR Sample Preparation

For solid samples like this compound, the KBr pellet method is a standard and reliable technique.[11] The underlying principle is to disperse the analyte in an IR-transparent matrix (potassium bromide) to minimize light scattering and obtain a clear spectrum.[12]

-

Why KBr? KBr is used because it is transparent to mid-range infrared radiation (4000-400 cm⁻¹) and is a soft, crystalline salt that, under high pressure, flows to form a transparent disc.[12] This ensures that the absorption bands observed are from the sample, not the matrix.

-

Particle Size is Critical: The sample must be ground to a fine powder (particle size < 2 µm) to prevent significant scattering of the IR beam, which would otherwise lead to a sloping baseline and distorted peaks.[13]

-

Moisture Control: KBr is hygroscopic and readily absorbs atmospheric moisture.[14][15] This can introduce broad absorption bands around 3400 cm⁻¹ (O-H stretching) and 1640 cm⁻¹ (H-O-H bending), potentially obscuring important sample peaks. Therefore, the KBr should be kept in a desiccator, and the grinding and pressing process should be performed as quickly as possible.[11]

Experimental Protocol: KBr Pellet Method

-

Preparation:

-

Gently grind ~1-2 mg of this compound in an agate mortar and pestle.

-

Add ~100-200 mg of dry, spectroscopy-grade KBr powder. The sample concentration should be between 0.5% and 1% by weight.[11][12]

-

Grind the mixture firmly and thoroughly for several minutes until it becomes a fine, homogenous powder.

-

-

Pellet Formation:

-

Carefully transfer the powder mixture into the collar of a pellet die.

-

Level the surface of the powder gently with a spatula.

-

Place the plunger into the die body and transfer the assembly to a hydraulic press.

-